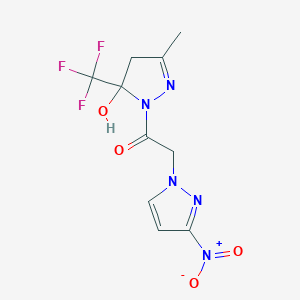![molecular formula C14H17ClN4O2 B279804 6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is often referred to as CEP-68 and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CEP-68 involves the inhibition of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By inhibiting CDK2, CEP-68 prevents cancer cells from dividing and proliferating. CEP-68 also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis.
Biochemical and Physiological Effects
CEP-68 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression and reduces the expression of genes involved in cell proliferation. Additionally, CEP-68 has been shown to reduce the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using CEP-68 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, CEP-68 has been extensively studied and has a well-established mechanism of action. However, one limitation of using CEP-68 in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on CEP-68. One area of focus is the development of CEP-68 analogs with improved efficacy and reduced toxicity. Another direction is the investigation of CEP-68 in combination with other chemotherapy drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of CEP-68 and its potential applications in medical research.
Conclusion
In conclusion, CEP-68 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its synthesis method has been optimized to produce high yields of pure CEP-68. CEP-68 has been extensively studied for its mechanism of action and biochemical and physiological effects, showing potential anti-tumor activity and inhibition of angiogenesis. While there are advantages and limitations to using CEP-68 in lab experiments, there are several future directions for research on CEP-68, including the development of analogs and investigation of its potential in combination with other chemotherapy drugs.
Synthesis Methods
The synthesis method of CEP-68 involves the reaction of 6-chloro-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with tetrahydro-2-furanylmethylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield CEP-68. This synthesis method has been optimized to produce high yields of pure CEP-68.
Scientific Research Applications
CEP-68 has been extensively studied for its potential applications in medical research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. CEP-68 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CEP-68 has been studied for its potential to enhance the efficacy of chemotherapy drugs.
properties
Molecular Formula |
C14H17ClN4O2 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
6-(2-chloroethyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H17ClN4O2/c15-4-3-10-7-16-13-6-12(18-19(13)9-10)14(20)17-8-11-2-1-5-21-11/h6-7,9,11H,1-5,8H2,(H,17,20) |
InChI Key |
CEXWZAKTIBZFLY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)

![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)